molecular formula C16H15ClN6OS B2569861 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880804-69-3

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2569861
CAS No.: 880804-69-3
M. Wt: 374.85
InChI Key: FVVRJLOFJWPCQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the amide. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis, while the triazole ring might participate in cycloaddition reactions .

Scientific Research Applications

Antimicrobial Activity

A study by MahyavanshiJyotindra et al. (2011) focused on synthesizing derivatives of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide and investigating their antimicrobial properties. The compounds were evaluated for in-vitro antibacterial, antifungal, and anti-tuberculosis activities, demonstrating the potential of these compounds in antimicrobial applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anti-exudative Activity

Chalenko et al. (2019) synthesized pyrolin derivatives of this compound and investigated their anti-exudative properties. This study found significant anti-exudative activity in these compounds, exceeding that of reference drugs in some cases (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Antitumor Activity

Research on various derivatives of this compound has shown potential antitumor activities. For instance, Hu et al. (2008) synthesized asymmetric bis(s-triazole Schiff-base)s containing this compound derivatives. These compounds were evaluated for their in vitro antitumor activity against various cell lines, demonstrating the potential in cancer treatment applications (Hu, Hou, Xie, & Huang, 2008).

Surface Activity

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives including this compound and their antibacterial and surface activity. This study highlights the potential of these compounds as surface active agents with antimicrobial properties (El-Sayed, 2006).

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-11(17)5-4-7-12(10)20-14(24)9-25-16-22-21-15(23(16)18)13-6-2-3-8-19-13/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVRJLOFJWPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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